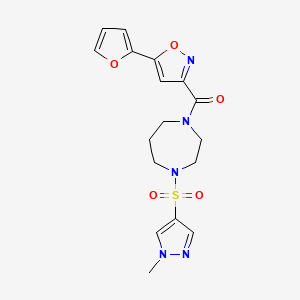
Methyl 4-formyl-1,2-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-1,2-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, a class of compounds to which methyl 4-formyl-1,2-thiazole-5-carboxylate belongs, are known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interfere with essential cellular processes, such as cell wall synthesis or protein translation, making them potential candidates for the development of antibacterial drugs .
Biochemical Pathways
Thiazole derivatives are known to possess antioxidant properties due to their ability to scavenge free radicals and prevent oxidative damage to biological molecules .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to have anti-proliferative effects on human K563 leukemia cells
Molecular Mechanism
Thiazoles are known to be formyl synthons, and the formation of the aldehyde group in these substances has been the focus of much research .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-1,2-thiazole-5-carboxylate can be synthesized through multiple steps. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. This reaction is followed by acid catalysis and deprotection steps to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar multi-step synthetic routes, optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-1,2-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation: Methyl 4-carboxy-1,2-thiazole-5-carboxylate.
Reduction: Methyl 4-hydroxymethyl-1,2-thiazole-5-carboxylate.
Substitution: Various substituted thiazole derivatives, depending on the reagents used.
Scientific Research Applications
Methyl 4-formyl-1,2-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring but have different substituents at the 2 and 4 positions, leading to varied biological activities.
Uniqueness
Methyl 4-formyl-1,2-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
methyl 4-formyl-1,2-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-4(3-8)2-7-11-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZAPXMYVNGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NS1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine](/img/structure/B2620867.png)


![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)


![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)

![4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine](/img/structure/B2620881.png)




